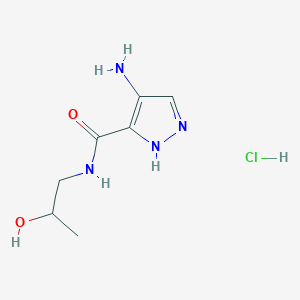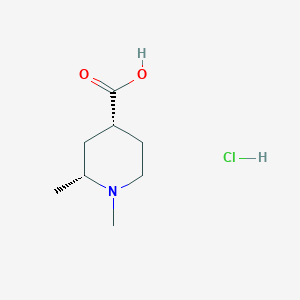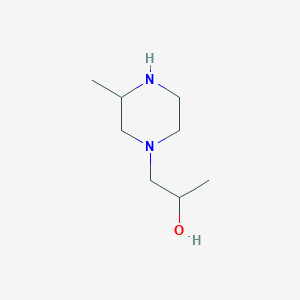![molecular formula C16H17N3O2S B2746882 N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 73696-42-1](/img/structure/B2746882.png)
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is an intricate compound featuring both benzamide and benzothiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be achieved through several synthetic routes, primarily involving the following steps:
Formation of the Benzothiophene Core: : This involves cyclization reactions using 2-mercaptobenzoic acid and acylating agents under acidic or basic conditions.
Introduction of the Hydrazinylcarbonyl Group: : Hydrazine derivatives can be introduced through nucleophilic substitution reactions at specific positions on the benzothiophene ring.
Formation of the Benzamide Group: : This is typically achieved via amidation reactions using benzoyl chloride and ammonia or amines in the presence of a catalyst.
Industrial Production Methods
Industrial production generally scales up the aforementioned synthetic routes, with optimizations in reaction conditions, such as temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often forming sulfoxides or sulfones depending on the oxidizing agents used.
Reduction: : Reduction reactions can yield simpler amine derivatives or other reduced forms.
Substitution: : Various electrophilic and nucleophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Simplified amine derivatives.
Substitution: : Various functionalized benzothiophene derivatives.
Scientific Research Applications
Chemistry
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology
This compound exhibits potential as a biological probe, allowing scientists to explore enzyme interactions and cellular processes.
Medicine
Preliminary studies suggest potential pharmacological applications, including anti-inflammatory and anticancer properties.
Industry
It may serve as a precursor in the synthesis of industrial dyes and pigments due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways, leading to biological effects such as reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-[3-(hydrazinylcarbonyl)-benzothiophene]benzamide
N-[4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Uniqueness
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide stands out due to the unique positioning of functional groups, offering distinct reactivity and interactions in scientific applications.
Hope this detailed breakdown enriches your understanding of this fascinating compound! Anything specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c17-19-15(21)13-11-8-4-5-9-12(11)22-16(13)18-14(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPSZBWHDQBUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2746802.png)




![3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2746810.png)
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)





![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

